4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-18-19(22)17(21(27)24-14-7-6-10-16(11-14)28-2)12-23-20(18)26(25-13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORWTGVMXJSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide belongs to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an anticancer agent and possesses anti-inflammatory properties, making it a subject of interest in drug development.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a fused pyrazole and pyridine system. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazolo[3,4-b]pyridine Core : Cyclization of 3-methyl-1-phenylpyrazole with 2-chloropyridine.
- Chlorination : Introduction of the chloro group using thionyl chloride.
- Methoxyphenyl Group Attachment : Nucleophilic aromatic substitution with sodium methoxide.
- Carboxamide Formation : Finalization through carboxamide functionalization.
Anticancer Properties
Recent studies have demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines, showing IC50 values in the low micromolar range (0.08–12.07 mM) for inhibiting tubulin polymerization, which is crucial for cancer cell proliferation and survival .
- Mechanism of Action : It induces cell cycle arrest at the G2/M phase and promotes apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation:
- MK2 Inhibition : It has been shown to inhibit MK2 kinase activity, which is pivotal in TNF-alpha signaling pathways related to inflammation and autoimmune diseases .
- In Vivo Studies : Animal models have confirmed its efficacy in reducing inflammation markers and glial activation in neuroinflammatory conditions .
Case Studies
Several studies have focused on the biological activity of pyrazolo[3,4-b]pyridine derivatives:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxicity against various cancer cell lines.
- Results : Compounds exhibited selective toxicity towards cancer cells with minimal effects on normal cells.
- : The structural modifications significantly enhance anticancer potency.
-
Study on Anti-inflammatory Effects :
- Objective : Assess the impact on LPS-induced TNF-alpha release.
- Results : The compound reduced TNF-alpha levels significantly in treated mice compared to controls.
- : Suggests potential therapeutic applications in inflammatory diseases.
Data Tables
| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | 0.08 | Inhibits tubulin polymerization |
| Anticancer | HCT116 | 12.07 | Induces G2/M phase arrest |
| Anti-inflammatory | BV-2 (microglial cells) | N/A | Inhibits TNF-alpha release |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. Research indicates that these compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism typically involves the induction of apoptosis and inhibition of angiogenesis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. In vitro studies suggest that this specific compound may inhibit the growth of certain strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may possess neuroprotective properties. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that similar compounds can reduce oxidative stress and inflammation in neuronal cells.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways related to obesity and diabetes. For example, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved insulin sensitivity and reduced fat accumulation.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Photochromic Properties
Some pyrazole derivatives exhibit photochromic behavior, changing color upon exposure to light. This characteristic can be harnessed in developing smart materials for applications in sensors and optical devices. The ability to switch between different states under light exposure presents opportunities for innovative design in materials science.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various pyrazole derivatives, including the compound in focus. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range, suggesting strong potential for further development as an anticancer drug .
Antimicrobial Evaluation
Another research effort focused on assessing the antimicrobial properties of pyrazole compounds. The study found that certain derivatives exhibited notable activity against Gram-positive bacteria, supporting the hypothesis that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Substituent Effects on the Pyrazolo[3,4-b]Pyridine Scaffold
- Compound Z17 (): Structure: 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide. Key Difference: Replacement of the 3-methoxyphenyl carboxamide with a dihydrobenzodioxinyl group. However, the methoxy group in the target compound may confer better solubility due to its polar nature .
- 6-Amino Analog (): Structure: 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide. Key Difference: Substitution of the 4-chloro group with an amino group. Implications: The amino group introduces hydrogen-bonding capability, which could enhance interactions with biological targets. However, the loss of the electron-withdrawing chlorine may reduce electrophilic character, affecting reactivity .
Carboxamide Variations: Functional Group Impact
- Compound 3d (): Structure: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Key Difference: A pyrazole-4-carboxamide with a 4-fluorophenyl substituent instead of the pyrazolo[3,4-b]pyridine core. However, the pyrazole (vs. pyrazolopyridine) core lacks fused aromaticity, reducing rigidity and π-system interactions .
Carboxylic Acid Derivative ():
- Structure: 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
- Key Difference: Carboxylic acid replaces the carboxamide.
- Implications: The acid group increases acidity (pKa ~2–3), favoring ionization at physiological pH, which may alter membrane permeability compared to the neutral carboxamide .
Substituent Effects on Physicochemical Properties
Q & A
Q. How are polymorphic forms characterized and controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
